molecular formula C13H12O3S B14480915 3-(Benzenesulfinyl)-4-methoxyphenol CAS No. 65125-50-0

3-(Benzenesulfinyl)-4-methoxyphenol

Cat. No.: B14480915
CAS No.: 65125-50-0
M. Wt: 248.30 g/mol
InChI Key: ZCAAOJWHKMNFRJ-UHFFFAOYSA-N
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Description

3-(Benzenesulfinyl)-4-methoxyphenol is an organic compound characterized by the presence of a benzenesulfinyl group attached to a methoxyphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfinyl)-4-methoxyphenol typically involves the reaction of benzenesulfinyl chloride with 4-methoxyphenol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfinyl)-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to form benzenesulfonyl derivatives.

    Reduction: Reduction of the benzenesulfinyl group can yield benzenesulfide derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Benzenesulfonyl derivatives.

    Reduction: Benzenesulfide derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzenesulfinyl)-4-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfinyl)-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl derivatives: Compounds with a benzenesulfonyl group instead of a benzenesulfinyl group.

    Methoxyphenol derivatives: Compounds with different substituents on the phenol ring.

Uniqueness

3-(Benzenesulfinyl)-4-methoxyphenol is unique due to the presence of both the benzenesulfinyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

65125-50-0

Molecular Formula

C13H12O3S

Molecular Weight

248.30 g/mol

IUPAC Name

3-(benzenesulfinyl)-4-methoxyphenol

InChI

InChI=1S/C13H12O3S/c1-16-12-8-7-10(14)9-13(12)17(15)11-5-3-2-4-6-11/h2-9,14H,1H3

InChI Key

ZCAAOJWHKMNFRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)O)S(=O)C2=CC=CC=C2

Origin of Product

United States

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